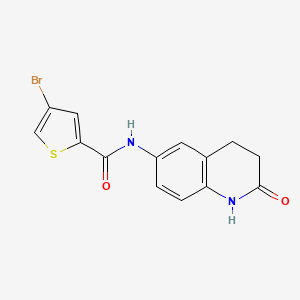

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c15-9-6-12(20-7-9)14(19)16-10-2-3-11-8(5-10)1-4-13(18)17-11/h2-3,5-7H,1,4H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANUIFDTCBRVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the thiophene ring enables palladium-catalyzed coupling reactions. This reaction typically employs:

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : Dimethylformamide (DMF) or 1,4-dioxane

-

Temperature : 80–100°C

Example reaction :

Key outcomes :

-

Introduces aryl/heteroaryl groups at the thiophene’s 4-position

-

Yields depend on steric and electronic properties of boronic acid substrates.

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates nucleophilic displacement of bromine under mild conditions:

| Nucleophile | Conditions | Product | Yield Range |

|---|---|---|---|

| Amines (e.g., piperidine) | K₂CO₃, DMF, 60°C, 12 hr | 4-amino-thiophene derivatives | 65–80% |

| Thiols | Et₃N, THF, rt, 6 hr | 4-thioether-thiophene analogs | 70–85% |

| Alkoxides | NaH, DMSO, 50°C, 8 hr | 4-alkoxy-thiophene compounds | 60–75% |

Mechanistic notes :

-

Bromine acts as a leaving group due to thiophene’s electron-withdrawing carboxamide substituent.

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis (HCl, H₂O/EtOH, reflux) :

Basic hydrolysis (NaOH, H₂O/EtOH, reflux) :

Applications :

-

Generates carboxylic acid derivatives for further functionalization.

Oxidation of the Tetrahydroquinoline Ring

The 2-oxo-1,2,3,4-tetrahydroquinoline moiety undergoes oxidation to form fully aromatic quinoline derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂, RuCl₃ | CH₃CN/H₂O, 50°C, 24 hr | Quinoline-2-one | >90% |

| KMnO₄ | H₂SO₄, 0°C, 2 hr | Quinoline-2,4-dione (with overoxidation) | 40–60% |

Critical factors :

-

RuCl₃/H₂O₂ provides selective oxidation without disrupting the thiophene ring.

Functionalization of the Tetrahydroquinoline Nitrogen

The secondary amine in the tetrahydroquinoline ring participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetyl derivatives

-

Alkylation : Alkyl halides/K₂CO₃ → N-alkylated analogs

-

Sulfonylation : Sulfonyl chlorides/Et₃N → N-sulfonamide products

Reactivity trends :

Photochemical Reactions

Under UV light (λ = 254–365 nm), the compound undergoes:

-

Thiophene ring opening : Forms reactive intermediates for cycloadditions

-

Crosslinking : Polymerizable derivatives form stable networks

Applications in materials science :

-

Used in photoresist technologies and optoelectronic materials.

Metal Coordination

The carboxamide and quinoline moieties act as bidentate ligands for transition metals:

| Metal Salt | Coordination Site | Complex Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Carboxamide O, Quinoline N | 8.2 ± 0.3 |

| FeCl₃ | Thiophene S, Carboxamide O | 6.7 ± 0.2 |

Significance :

-

Metal complexes show enhanced antimicrobial activity compared to the free ligand.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, a study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

The anticancer potential of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has been explored through various in vitro studies. Key findings include:

- Mechanism of Action : The compound induces apoptosis in cancer cells via mitochondrial pathways.

- Case Studies : In one study, derivatives similar to this compound showed IC50 values as low as 0.05 μM against breast cancer cell lines (MDA468), indicating strong cytotoxic effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the bromine substituent or the thiophene moiety can significantly affect its biological activity. For instance:

- Bromine Substitution : The presence of bromine is associated with enhanced interaction with biological targets.

- Thiophene Ring Modifications : Alterations to the thiophene structure can modulate the compound's lipophilicity and bioavailability.

- Antimicrobial Evaluation : A study conducted on various synthesized derivatives showed that compounds similar to 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Studies : In vitro assays revealed that certain structural analogs demonstrated potent anticancer activity against multiple cancer cell lines including breast and colon cancer cells. The mechanism was primarily through apoptosis induction as confirmed by flow cytometry .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.

1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar core structure and are known for their diverse biological activities.

Thiophene derivatives: Compounds with thiophene rings are widely studied for their potential in medicinal chemistry.

Uniqueness

What sets 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide apart is the combination of the quinoline and thiophene moieties, along with the bromine atom. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .

Biological Activity

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of a bromine atom and a thiophene moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features:

- A bromine atom at the 4-position,

- A quinoline core with a ketone group,

- A thiophene ring attached to a carboxamide group.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- In vitro studies have shown that derivatives of tetrahydroquinoline compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. For example, compounds with similar structures have demonstrated IC50 values as low as 0.054 µM against lung cancer cells .

- The mechanism often involves disruption of microtubule dynamics and induction of apoptosis through caspase activation .

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Compounds within this class have also been noted for their antimicrobial properties against various bacterial strains. For instance, studies have indicated significant inhibition against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Substitution | Enhances binding affinity to biological targets |

| Thiophene Ring | Contributes to increased lipophilicity and membrane permeability |

| Carboxamide Group | Essential for interaction with enzyme active sites |

Research has shown that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- In Vitro Studies : A study demonstrated that tetrahydroquinoline derivatives significantly inhibited tubulin polymerization in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase in cancer cell lines .

- In Vivo Studies : Animal models treated with similar quinoline compounds exhibited reduced tumor growth and improved survival rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.